6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
説明
特性
分子式 |
C9H4BrF3N2O2 |
|---|---|
分子量 |
309.04 g/mol |
IUPAC名 |
6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17) |
InChIキー |
BAUFCRQUYHLACO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
準備方法
The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route starts with the preparation of the imidazo[1,5-A]pyridine core, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic substitution reactions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
化学反応の分析
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or trifluoromethyl groups can be replaced by other functional groups.
Cyclization: The imidazo[1,5-A]pyridine core can undergo further cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The imidazo[1,5-A]pyridine core facilitates the compound’s ability to interact with biological macromolecules, leading to various biological effects .
類似化合物との比較
Substituent Positional Isomers
Key differences arise from variations in substituent positions on the imidazo[1,5-a]pyridine scaffold:
Analysis :
- The position of bromo and carboxylic acid groups significantly impacts electronic distribution and intermolecular interactions. For example, the 1-COOH isomer may exhibit stronger hydrogen bonding compared to the 6-COOH analog .
- Carboxamide derivatives (e.g., compound 22 in ) demonstrate enhanced membrane permeability, making them more suitable for biological applications than carboxylic acids.
Functional Group Variations
Modifications to the carboxylic acid group or trifluoromethyl substitution alter physicochemical and biological properties:
Analysis :
- Esterification of the carboxylic acid (e.g., ethyl ester in ) increases lipophilicity, favoring blood-brain barrier penetration.
- The imidazo[4,5-b]pyridine scaffold (vs. imidazo[1,5-a]) in alters ring geometry and binding interactions, highlighting the importance of core structure in target selectivity.
生物活性
Overview
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an imidazo[1,5-A]pyridine core. This compound is being investigated for various biological activities, particularly its antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H4BrF3N2O2 |
| Molecular Weight | 309.04 g/mol |
| IUPAC Name | 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
| InChI | InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17) |
| Canonical SMILES | C1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O |
The biological activity of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances the compound's binding affinity and specificity, allowing it to interact effectively with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane penetration and bioactivity against various pathogens.
Anticancer Activity
Studies have shown that imidazo[1,5-A]pyridine derivatives can inhibit key signaling pathways in cancer cells. For instance, compounds featuring this core structure have demonstrated the ability to inhibit IRAK4, a kinase involved in inflammatory responses and cancer progression. The biological activity of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid may also extend to other cancer-related targets.
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of related compounds in inhibiting cancer cell proliferation. For example:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 5 | IRAK4 | 212 | Effective in cellular assays |
| Compound 6 | IRAK4 | 229 | Similar mechanism of action |
These findings suggest that modifications to the imidazo[1,5-A]pyridine core can significantly influence biological activity.
Pharmacokinetic Studies
Pharmacokinetic profiles are crucial for understanding the potential therapeutic applications of this compound. Studies indicate moderate oral bioavailability and acceptable metabolic stability in animal models:
| Compound | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vss) | Bioavailability (F) |
|---|---|---|---|---|
| Compound 14 | 0.50 L/h/kg | 2.9 h | 1.6 L/kg | 41% |
| Compound 20 | 0.31 L/h/kg | 2.9 h | 1.3 L/kg | 46% |
These metrics are essential for assessing the compound's viability as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
